molecular formula C12H10ClNO2 B8680810 2-Chloro-4-(3-methoxyphenoxy)pyridine

2-Chloro-4-(3-methoxyphenoxy)pyridine

Cat. No.: B8680810
M. Wt: 235.66 g/mol
InChI Key: WYHUKLFKGRVQRZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenoxy)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a 3-methoxyphenoxy group at the 4-position. Chloropyridines are widely used in medicinal chemistry and agrochemicals due to their bioactivity and versatility as synthetic intermediates . The methoxyphenoxy group may enhance solubility and modulate electronic effects, influencing reactivity and biological interactions .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-4-(3-methoxyphenoxy)pyridine

InChI

InChI=1S/C12H10ClNO2/c1-15-9-3-2-4-10(7-9)16-11-5-6-14-12(13)8-11/h2-8H,1H3

InChI Key

WYHUKLFKGRVQRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Chloro-Substituted Pyridines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity Highlights Reference
2-Chloro-4-(3-methoxyphenoxy)pyridine* C₁₂H₉ClNO₂ 249.67 2-Cl, 4-(3-OCH₃-C₆H₄O) N/A Hypothesized antimicrobial activity
2-Chloro-4-(trifluoromethoxy)pyridine C₆H₃ClF₃NO 197.54 2-Cl, 4-OCF₃ N/A Insecticidal activity (vs. Plutella xylostella)
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine C₁₃H₈Cl₂N₂O₂ 315.12 6-Cl, oxazole fused, 4-OCH₃ N/A Pharmaceutical intermediate
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate C₁₃H₁₇ClN₂O₄ 300.74 2-Cl, 4-piperidinylmethyl N/A Pharmaceutical synthesis
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₅H₉ClN₄O₃S 376.77 2-Cl, 4-O(NO₂-C₆H₄), 6-thiophenyl N/A Synthetic intermediate for heterocycles

Notes:

  • Fused oxazole rings (e.g., in ) increase rigidity, which may influence binding affinity to biological targets.
  • Piperidine-containing derivatives (e.g., ) are often used as intermediates in CNS drug synthesis due to their basicity and solubility.

Antimicrobial Activity

  • Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit moderate to strong activity against E. coli and S. aureus, with MIC values ranging from 8–64 µg/mL . Nitro and bromo substituents enhance potency, likely due to electron-withdrawing effects .

Insecticidal Activity

  • Compound 112 (2-chloro-4-(trifluoromethoxy)phenyl-substituted cyclopenta[c]pyridine) exhibits activity against Plutella xylostella comparable to cerbinal, a natural alkaloid . The chloro and trifluoromethoxy groups synergistically disrupt insect neuronal sodium channels .

Key Research Findings and Implications

Substituent-Driven Bioactivity: Chloro and methoxy/trifluoromethoxy groups are critical for target engagement. For example, the 3-methoxyphenoxy group in this compound may enhance π-π stacking with aromatic residues in enzymes .

Agrochemical vs. Pharmaceutical Utility : Trifluoromethoxy derivatives excel in insecticidal applications, while piperidine- or oxazole-containing analogs are prioritized in drug development .

Synthetic Flexibility : Chloropyridines serve as versatile intermediates for further functionalization, such as Suzuki couplings or nucleophilic substitutions, enabling rapid diversification .

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